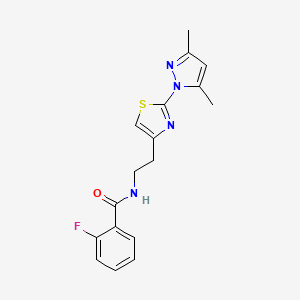

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4OS/c1-11-9-12(2)22(21-11)17-20-13(10-24-17)7-8-19-16(23)14-5-3-4-6-15(14)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWNCUNVJIMOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C19H22N4O3S

- Molecular Weight : 386.5 g/mol

- SMILES Notation : CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)

Research indicates that compounds with a similar structure exhibit various biological activities, primarily through inhibition of specific enzymes and receptors. The thiazole and pyrazole moieties are known to interact with biological targets effectively.

Inhibition of Histone Demethylases

One notable mechanism is the inhibition of histone demethylases (KDMs), which play a crucial role in epigenetic regulation. For instance, derivatives of thiazole and pyrazole have been shown to inhibit KDM4 and KDM5 subfamilies, which are involved in cancer progression. These compounds bind to the Fe(II) site in the active site of these enzymes, preventing substrate access and subsequent demethylation reactions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

| Compound | Target | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound A | KDM4 | Inhibition | 0.25 | |

| Compound B | KDM5 | Inhibition | 0.30 | |

| Compound C | PBP4 | Binding | -6.6 kcal/mol |

Case Study 1: Anticancer Activity

A study focused on a structurally similar thiazole-pyrazole compound demonstrated significant anticancer activity against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This suggests a potential application for this compound in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of related thiazole derivatives. The results indicated that these compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 1421493-30-2)

This analog shares the thiazole-pyrazole-ethyl backbone with the target compound but differs in the benzamide substituent. The para-position of the benzamide is functionalized with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) instead of the ortho-fluorine. Key comparisons include:

- Solubility : The polar sulfonamide group could enhance aqueous solubility relative to the fluorine-substituted analog.

- Steric Impact : The bulkier sulfamoyl group may introduce steric hindrance, affecting binding pocket accessibility .

Structural Analog 2: N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)methanesulfonamide (CAS 1428359-07-2)

This compound replaces the benzamide moiety with a methanesulfonamide group and lacks the 3,5-dimethyl substitution on the pyrazole. Notable differences include:

- Polarity : Methanesulfonamide’s high polarity may limit passive diffusion across biological membranes compared to the fluorobenzamide group.

- Steric Profile : The smaller sulfonamide substituent could allow tighter binding in sterically constrained active sites .

Structural Analog 3: 3-Fluoro-4-(methylsulfamoyl)benzoic Acid (CAS 1503725-93-6)

This benzoic acid derivative features a meta-fluorine and para-methylsulfamoyl group. Key distinctions from the target compound include:

- Substituent Orientation : The meta-fluorine vs. ortho-fluorine positioning may lead to divergent electronic and conformational effects on binding partners.

- Functional Groups : The absence of a thiazole-pyrazole-ethyl chain limits its utility in targets requiring extended hydrophobic or π-π interactions .

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Fluorobenzoyl chloride | Pyridine | RT | 18 | 70 |

| Thiazole-ethylamine | DMF | 50°C | 12 | 75 |

Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question

- 1H/13C NMR : Assign peaks for the pyrazole (δ 2.2–2.5 ppm, CH), thiazole (δ 6.8–7.1 ppm, C-H), and fluorobenzamide (δ 7.3–7.8 ppm, aromatic H) .

- IR Spectroscopy : Confirm amide C=O (1650–1680 cm) and thiazole C=N (1550–1600 cm) stretches .

- HRMS : Validate molecular ion [M+H] with <2 ppm error .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S, F values (±0.3%) .

How is X-ray crystallography employed to resolve structural ambiguities, and what intermolecular interactions stabilize the crystal lattice?

Advanced Research Question

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Refinement : SHELXL-2018 for structure solution; anisotropic displacement parameters for non-H atoms; riding model for H-atoms .

- Key Interactions :

- Classical H-bonds : N–H···N between pyrazole and thiazole moieties (2.8–3.0 Å) .

- Non-classical H-bonds : C–H···O/F stabilizing packing (e.g., C4–H4···F2, 2.9 Å) .

- π-π stacking : Between fluorobenzamide and pyrazole rings (3.5–4.0 Å) .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P |

| R-factor | <0.05 |

| H-bond donors/acceptors | 2/4 |

How can researchers evaluate the compound’s biological activity, particularly enzyme inhibition or receptor modulation?

Advanced Research Question

- Target Selection : Prioritize enzymes with thiazole/pyrazole-binding pockets (e.g., PFOR enzyme in anaerobic organisms) .

- Assay Design :

- Controls : Include nitazoxanide (PFOR inhibitor) and NS13001 (SK channel modulator) as benchmarks .

What computational methods are suitable for predicting binding modes and electronic properties?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PFOR or SK channels. Focus on hydrogen bonds with active-site residues (e.g., Arg148 in PFOR) .

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to compute electrostatic potential maps, HOMO-LUMO gaps (≈4.5 eV), and charge distribution on the fluorobenzamide group .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

How should contradictory data in biological assays (e.g., variable IC50_{50}50 values) be addressed?

Advanced Research Question

- Replicate Experiments : Perform triplicate assays with fresh stock solutions to rule out degradation .

- Buffer Optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological vs. pathological conditions .

- Meta-Analysis : Compare data across studies (e.g., PFOR IC = 2.5 μM vs. 4.1 μM) to identify outliers due to assay sensitivity .

- Structural Validation : Confirm compound integrity post-assay via LC-MS to exclude decomposition artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.